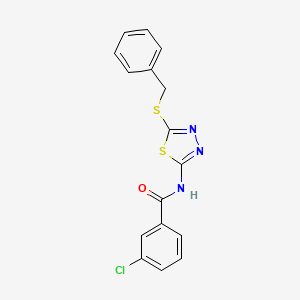

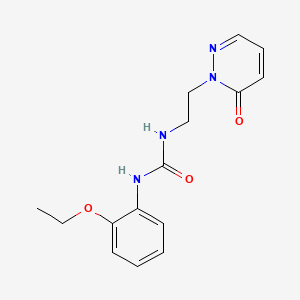

5-(氧杂环己烷-2-基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole-2-carboxylic acid, which is a known ligand in copper-catalyzed reactions involving primary anilines and aryl halides . Pyrrole derivatives have been extensively studied due to their biological activities and their potential use in pharmaceuticals. For instance, 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown significant anti-inflammatory and analgesic activities . Moreover, pyrroline derivatives have been used as spin traps for superoxide, an important reactive oxygen species in biological systems .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component condensation reactions. For example, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were synthesized through a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ . This method could potentially be adapted for the synthesis of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. Spectroscopic techniques such as FT-IR, NMR, and UV, along with quantum chemical methods, have been employed to investigate the properties of these compounds. For instance, the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid provided insights into its electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These analyses are essential for understanding the reactivity and interaction of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" with biological targets.

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions due to their reactive nature. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed arylation reactions, demonstrating the versatility of pyrrole carboxylic acids in synthetic chemistry . The reactivity of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" could be explored in similar catalytic systems or in the development of new reactions based on its unique structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The rate constants for the reaction of pyrroline N-oxides with superoxide, as well as their stability and EPR spectra, have been studied, providing a basis for understanding the behavior of these compounds under different conditions . These properties are important for the practical application of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" in chemical and biological systems.

科学研究应用

合成和生物活性

与“5-(氧杂环己烷-2-基)-1H-吡咯-2-羧酸”相关的化合物已被合成并研究了其潜在的生物活性。例如,已经合成了包含1,2,4-恶二唑基团的新型双环体系,其生物活性的预测表明在药物发现中具有潜在的用途 (Kharchenko, Detistov, & Orlov, 2008)。类似地,设计、合成了基于吡咯的酰肼-腙,并显示出有希望的抗氧化特性,表明其作为先导化合物开发新型抗氧化剂的潜力 (Mateev, Georgieva, & Zlatkov, 2022)。

化学转化和方法

新型化合物的合成通常涉及创新的方法,这些方法可以应用于化学的各个领域。例如,在一水溶剂存在下伯醇的选择性酯化证明了肟衍生物在促进此类反应中的用途,为进一步的合成应用提供了基础 (Wang, Aleiwi, Wang, & Kurosu, 2012)。这展示了吡咯衍生物在合成化学中的多功能性,为化合物开发提供了新的途径。

抗菌应用

吡咯衍生物也已被合成并评估其抗菌特性,表明它们在解决微生物耐药性方面的潜力。对(E)-甲基2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物的研究证明了显着的抗菌活性,表明这些化合物在开发新的抗菌剂中的用途 (Hublikar et al., 2019)。

材料科学和配位化学

在材料科学和配位化学中,吡咯衍生物已被用作配体来构建配位聚合物,展示了这些化合物的结构多功能性和功能可调性。一个例子包括合成一种二维网格型锌(II)配位聚合物,该聚合物由源自吡咯的新型芳香羧酸盐配体构建,表明在材料科学和催化中的潜在应用 (Hong, 2012)。

属性

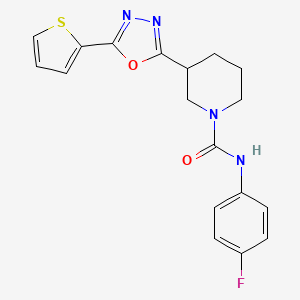

IUPAC Name |

5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRXUVBREUGYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

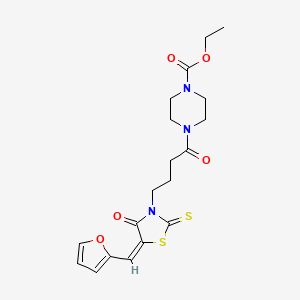

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)

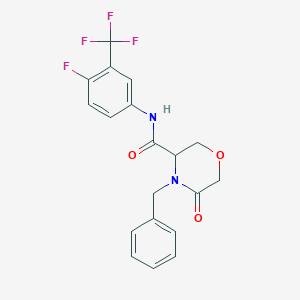

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

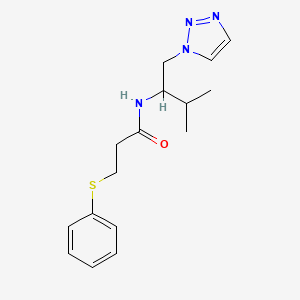

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)